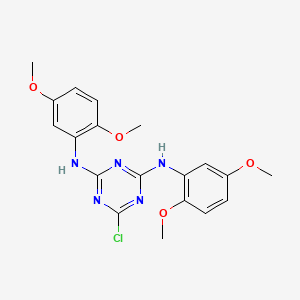
6-chloro-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, also known by its chemical formula C18H20ClN5O4 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2,5-dimethoxyaniline with 6-chloro-1,3,5-triazine-2,4-diamine . The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, manufacturers often employ efficient and scalable routes to synthesize this compound. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity:: 6-chloro-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine participates in various chemical reactions:
- Oxidation : It can undergo oxidation reactions, leading to the formation of different oxidation states.
- Reduction : Reduction processes yield reduced forms of the compound.
- Substitution : Substituents can be introduced at specific positions on the triazine ring.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Scientific Research Applications
This compound finds applications across disciplines:
- Chemistry : As a building block for designing novel molecules.
- Biology : Investigating its interactions with biological macromolecules.
- Medicine : Potential therapeutic agents due to their unique properties.
- Industry : Used in materials science and catalysis.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting pathways related to cell growth, inflammation, or signaling.
Comparison with Similar Compounds
While there are related triazine derivatives, the unique combination of chloro and dimethoxy substituents sets 6-chloro-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine apart.
For further exploration, consider investigating similar compounds like 6-chloro-1,3,5-triazine-2,4-diamine and 2,5-dimethoxyaniline .
Biological Activity
6-Chloro-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS No. 374101-89-0) is a synthetic compound that belongs to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The focus of this article is to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20ClN5O4 with a molecular weight of 417.85 g/mol. The structure features a triazine ring substituted with two dimethoxyphenyl groups and a chlorine atom at the 6-position.
Antiviral Activity
Recent studies have indicated that compounds structurally related to triazines exhibit significant antiviral properties. For instance, triazine derivatives have been shown to inhibit HIV-1 replication effectively. In a related study involving similar compounds, the EC50 values were found to be in the low nanomolar range against wild-type HIV-1 strains, suggesting that modifications in the triazine structure can enhance antiviral potency .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of any new compounds. The cytotoxic effects of this compound were assessed using various cell lines. Preliminary findings suggest that this compound exhibits low cytotoxicity at effective concentrations for antiviral activity. For example, the compound demonstrated a CC50 (concentration causing 50% cytotoxicity) significantly higher than its EC50 against HIV-1 .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Viral Enzymes : Similar triazine compounds have been reported to inhibit viral reverse transcriptase and protease enzymes.
- Modulation of Cellular Pathways : The compound may influence cellular signaling pathways that are critical for viral replication.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₅O₄ |
| Molecular Weight | 417.85 g/mol |
| EC50 (HIV-1) | Low nanomolar range |
| CC50 (Cytotoxicity) | High relative to EC50 |
Case Studies
A notable case study involved the synthesis and evaluation of various triazine derivatives for their antiviral activities. The study highlighted that modifications at specific positions on the triazine ring could lead to enhanced activity against resistant strains of viruses like HIV .
Another research project focused on the structural optimization of similar compounds through medicinal chemistry approaches. It was found that introducing electron-withdrawing groups at strategic locations significantly improved both potency and selectivity against viral targets .
Properties
Molecular Formula |
C19H20ClN5O4 |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H20ClN5O4/c1-26-11-5-7-15(28-3)13(9-11)21-18-23-17(20)24-19(25-18)22-14-10-12(27-2)6-8-16(14)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25) |
InChI Key |
CMJYDQFBJALNRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)Cl)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















